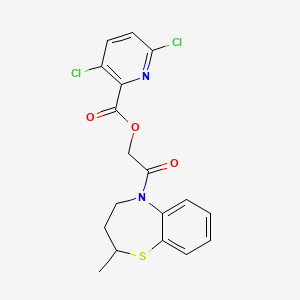
2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate is a complex organic compound that features a benzothiazepine ring fused with a pyridine carboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazepine Ring: This step involves the cyclization of appropriate precursors, such as 2-aminothiophenol and a suitable ketone or aldehyde, under acidic or basic conditions to form the benzothiazepine core.
Introduction of the Methyl Group: Alkylation reactions can be employed to introduce the methyl group at the desired position on the benzothiazepine ring.
Coupling with Pyridine Carboxylate: The final step involves the esterification or amidation reaction between the benzothiazepine derivative and 3,6-dichloropyridine-2-carboxylic acid or its derivatives, under conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing crystallization, chromatography, or distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazepine ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the carbonyl group.
Substituted Pyridines: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Material Science:
Agrochemicals: Possible use in the synthesis of new agrochemical agents.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The benzothiazepine ring could interact with protein targets, while the pyridine carboxylate moiety might enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3-chloropyridine-2-carboxylate: Similar structure but with one less chlorine atom.
2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,6-dibromopyridine-2-carboxylate: Bromine atoms instead of chlorine.
Uniqueness
The presence of two chlorine atoms in the pyridine ring of 2-(2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate may confer unique electronic properties, affecting its reactivity and interaction with biological targets. This could make it more effective or selective in certain applications compared to its analogs.
Eigenschaften
IUPAC Name |
[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S/c1-11-8-9-22(13-4-2-3-5-14(13)26-11)16(23)10-25-18(24)17-12(19)6-7-15(20)21-17/h2-7,11H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXWQAPARRMAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=CC=CC=C2S1)C(=O)COC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2817577.png)
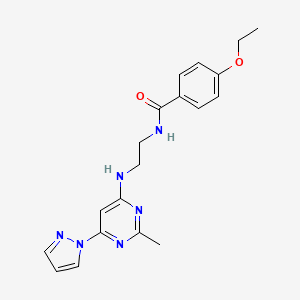
![3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid](/img/structure/B2817581.png)
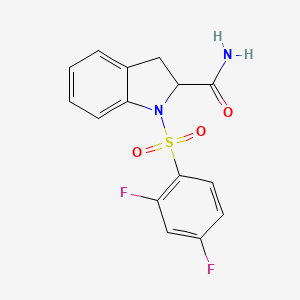
![4-[2-(1H-1,3-benzodiazol-1-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2817583.png)
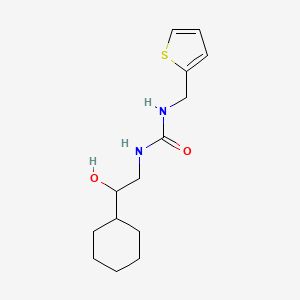
![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylbut-2-enamide](/img/structure/B2817589.png)
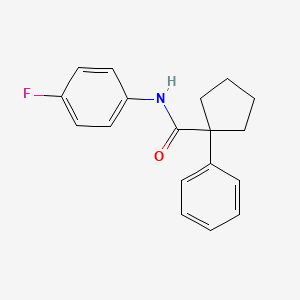
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2817593.png)
![N-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2817594.png)

![2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2817597.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2817598.png)
![N-[4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide](/img/structure/B2817599.png)
